molecular formula C9H11IN2 B11777915 3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole CAS No. 1956328-22-5

3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole

Cat. No.: B11777915
CAS No.: 1956328-22-5
M. Wt: 274.10 g/mol
InChI Key: PVDFVPBOBFBQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Additionally, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which can be oxidized to yield pyrazoles .

Industrial Production Methods

Industrial production methods for pyrazoles often involve scalable and efficient processes. For example, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles . These methods offer high selectivity and wide substrate scope, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The vinyl group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodination can yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopropyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole include other substituted pyrazoles, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

1956328-22-5

Molecular Formula

C9H11IN2

Molecular Weight

274.10 g/mol

IUPAC Name

3-cyclopropyl-5-ethenyl-4-iodo-1-methylpyrazole

InChI

InChI=1S/C9H11IN2/c1-3-7-8(10)9(6-4-5-6)11-12(7)2/h3,6H,1,4-5H2,2H3

InChI Key

PVDFVPBOBFBQJL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2CC2)I)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.